

An In-Depth Technical Guide to the Spectroscopic Data of 4-Methoxybenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methoxybenzonitrile

Cat. No.: B7767037

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzonitrile, also known as p-anisonitrile, is a versatile organic compound with the chemical formula C_8H_7NO .^{[1][2]} It serves as a crucial building block in the synthesis of various pharmaceuticals, agrochemicals, and materials for organic electronics.^[2] A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control in these applications. This guide provides a detailed analysis of the Infrared (IR), Nuclear Magnetic Resonance (1H and ^{13}C NMR), and Mass Spectrometry (MS) data for **4-Methoxybenzonitrile**, coupled with practical experimental protocols and in-depth interpretations.

Molecular Structure and Key Features

A clear understanding of the molecular structure of **4-Methoxybenzonitrile** is fundamental to interpreting its spectroscopic data. The molecule consists of a benzene ring substituted with a methoxy group (-OCH₃) and a nitrile group (-C≡N) at the para (1,4) positions.

Caption: Molecular Structure of **4-Methoxybenzonitrile**.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule.^[3] The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.^[4]

Experimental Protocol: Acquiring an IR Spectrum

A common and straightforward method for analyzing a solid sample like **4-Methoxybenzonitrile** is the Nujol mull technique.^[5]

Materials:

- **4-Methoxybenzonitrile** (15-20 mg)
- Nujol (a mineral oil)
- Agate mortar and pestle
- Potassium bromide (KBr) discs
- IR spectrometer

Procedure:

- Sample Preparation: Place a small amount of **4-Methoxybenzonitrile** into the agate mortar and grind it to a very fine powder.^[5]
- Mull Formation: Add a few drops of Nujol to the powdered sample and continue grinding to create a uniform, paste-like mull.^[5]
- Sample Application: Transfer the mull onto one of the KBr discs and place the second disc on top, spreading the mull evenly between them.
- Data Acquisition: Place the KBr disc assembly into the sample holder of the IR spectrometer and acquire the spectrum.^[6]

Data Interpretation

The IR spectrum of **4-Methoxybenzonitrile** exhibits several characteristic absorption bands that confirm the presence of its key functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2240	Strong	C≡N (nitrile) stretching
~1600-1450	Medium-Strong	C=C (aromatic ring) stretching
~1250-1270	Medium	C-O (methoxy) stretching

- Nitrile (C≡N) Stretch: The strong absorption band around 2240 cm⁻¹ is a definitive indicator of the nitrile functional group.[7] The strength and position of this band are characteristic of the C≡N triple bond.
- Aromatic (C=C) Stretches: The absorptions in the 1600-1450 cm⁻¹ region are typical for the carbon-carbon double bond stretching vibrations within the benzene ring.
- Methoxy (C-O) Stretch: The medium intensity band in the 1250-1270 cm⁻¹ range is attributed to the stretching vibration of the C-O bond in the methoxy group.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.[8] It is an indispensable tool for structural elucidation.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number, connectivity, and chemical environment of the hydrogen atoms in a molecule.[9]

Materials:

- **4-Methoxybenzonitrile** (5-25 mg)
- Deuterated chloroform (CDCl₃)
- NMR tube

- NMR spectrometer (e.g., 400 MHz)

Procedure:

- Sample Preparation: Dissolve the **4-Methoxybenzonitrile** sample in approximately 0.6-0.7 mL of CDCl_3 in a small vial.[10]
- Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube.
- Data Acquisition: Place the NMR tube in the spectrometer's probe, and acquire the spectrum according to the instrument's standard procedures.[11]

The ^1H NMR spectrum of **4-Methoxybenzonitrile** in CDCl_3 shows distinct signals corresponding to the different types of protons in the molecule.[12]

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
3.86	Singlet	3H	$-\text{OCH}_3$
6.95	Doublet	2H	Aromatic protons ortho to $-\text{OCH}_3$
7.58	Doublet	2H	Aromatic protons ortho to $-\text{C}\equiv\text{N}$

- Methoxy Protons: The singlet at 3.86 ppm, integrating to three protons, is characteristic of the methyl protons of the methoxy group.[12] Its upfield position is due to the shielding effect of the adjacent oxygen atom.
- Aromatic Protons: The two doublets in the aromatic region (6.95 and 7.58 ppm) are indicative of a para-substituted benzene ring.[12] The protons ortho to the electron-donating methoxy group are more shielded and appear at a lower chemical shift (6.95 ppm). Conversely, the protons ortho to the electron-withdrawing nitrile group are deshielded and resonate at a higher chemical shift (7.58 ppm). The coupling constant for both doublets is typically around 8.0 Hz, which is characteristic of ortho-coupling in a benzene ring.[12]

Caption: ^1H NMR spectral correlations for **4-Methoxybenzonitrile**.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule.

Materials:

- **4-Methoxybenzonitrile** (50-100 mg)
- Deuterated chloroform (CDCl₃)
- NMR tube
- NMR spectrometer (e.g., 100 MHz)

Procedure:

- Sample Preparation: Prepare a more concentrated sample than for ¹H NMR by dissolving 50-100 mg of **4-Methoxybenzonitrile** in CDCl₃.[\[10\]](#)
- Data Acquisition: Acquire the spectrum using a standard ¹³C NMR pulse program, which typically includes proton decoupling to simplify the spectrum.[\[13\]](#) For quantitative analysis, a longer relaxation delay and gated decoupling may be necessary.[\[14\]](#)[\[15\]](#)

The proton-decoupled ¹³C NMR spectrum of **4-Methoxybenzonitrile** in CDCl₃ displays six distinct signals, corresponding to the eight carbon atoms in the molecule.[\[12\]](#)

Chemical Shift (δ , ppm)	Assignment
55.5	-OCH ₃
103.9	C (quaternary) attached to -C≡N
114.7	CH (aromatic) ortho to -OCH ₃
119.2	C≡N (nitrile)
133.9	CH (aromatic) ortho to -C≡N
162.8	C (quaternary) attached to -OCH ₃

- Methoxy Carbon: The signal at 55.5 ppm is assigned to the carbon of the methoxy group.[12]
- Aromatic Carbons: The signals at 114.7 and 133.9 ppm correspond to the protonated aromatic carbons.[12] The carbon atoms ortho to the methoxy group are more shielded and appear at a lower chemical shift (114.7 ppm), while those ortho to the nitrile group are deshielded (133.9 ppm). The two quaternary aromatic carbons appear at 103.9 ppm (attached to the nitrile group) and 162.8 ppm (attached to the methoxy group).[12]
- Nitrile Carbon: The signal for the nitrile carbon appears at 119.2 ppm.[12]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. [16] It is used to determine the molecular weight and elemental composition of a compound, and to gain structural information from its fragmentation pattern.[17]

Experimental Protocol: Acquiring a Mass Spectrum

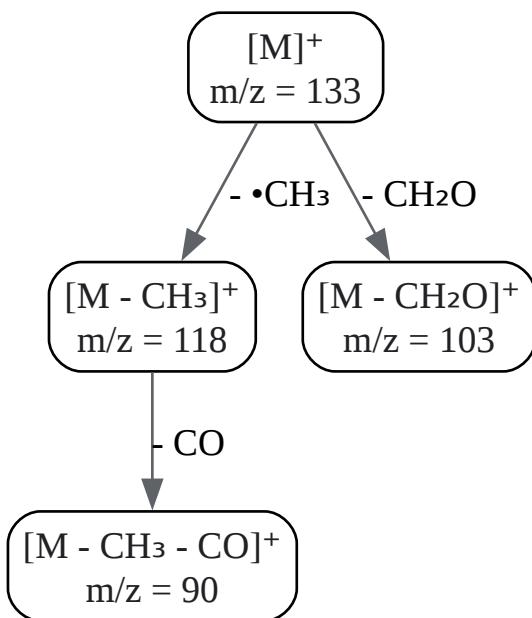
Electron Ionization (EI) is a common ionization technique for relatively small, volatile molecules like **4-Methoxybenzonitrile**.

Materials:

- **4-Methoxybenzonitrile** sample
- Volatile organic solvent (e.g., methanol, acetonitrile)
- Mass spectrometer with an EI source

Procedure:

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent to a concentration of approximately 1 mg/mL.[18] Further dilution may be necessary depending on the instrument's sensitivity.
- Instrument Setup: Tune and calibrate the mass spectrometer according to the manufacturer's instructions.[17]


- Data Acquisition: Introduce the sample into the ion source. The volatile solvent will be removed under vacuum, and the analyte will be vaporized and ionized by a beam of electrons. The resulting ions are then separated by the mass analyzer and detected.

Data Interpretation

The mass spectrum of **4-Methoxybenzonitrile** provides key information about its molecular weight and fragmentation pathways.

m/z	Relative Intensity	Assignment
133	High	$[M]^+$ (Molecular ion)
118	Moderate	$[M - CH_3]^+$
103	High	$[M - CH_2O]^+$
90	Moderate	$[M - CH_3 - CO]^+$
75	Moderate	$[C_6H_3]^+$

- Molecular Ion: The molecular ion peak ($[M]^+$) is observed at a mass-to-charge ratio (m/z) of 133, which corresponds to the molecular weight of **4-Methoxybenzonitrile** (C_8H_7NO).[\[19\]](#)
- Fragmentation Pattern: The fragmentation pattern provides valuable structural information. The loss of a methyl radical ($\cdot CH_3$) from the molecular ion results in the fragment at m/z 118. The peak at m/z 103 corresponds to the loss of formaldehyde (CH_2O). Further fragmentation can lead to other characteristic ions.

[Click to download full resolution via product page](#)

Caption: Proposed mass spectrometry fragmentation pathway for **4-Methoxybenzonitrile**.

Safety and Handling

4-Methoxybenzonitrile is harmful if swallowed, in contact with skin, or if inhaled.[20] It is a skin and strong eye irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[20][21] It should be used in a well-ventilated area, such as a fume hood.[20]

Conclusion

This in-depth technical guide has provided a comprehensive overview of the key spectroscopic data for **4-Methoxybenzonitrile**. The detailed analysis of its IR, ^1H NMR, ^{13}C NMR, and Mass spectra, coupled with practical experimental protocols, offers a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these spectroscopic techniques and their application to **4-Methoxybenzonitrile** is essential for its accurate identification, structural confirmation, and purity assessment in various scientific and industrial applications.

References

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- PubChem. (n.d.). **4-Methoxybenzonitrile**.
- NIST. (n.d.). Benzonitrile, 4-methoxy-. In NIST Chemistry WebBook.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- ATB. (n.d.). **4-Methoxybenzonitrile** | C8H7NO | MD Topology | NMR | X-Ray.
- SpectraBase. (n.d.). 4-Hydroxy-3-methoxybenzonitrile - Optional[¹³C NMR] - Spectrum.
- ResearchGate. (2025, November). One-pot synthesis of 4-methoxybenzonitrile 4d starting from....
- NIST. (n.d.). Benzonitrile, 4-methoxy-. In NIST Chemistry WebBook.
- Bruker. (n.d.). ¹³C NMR Protocol for beginners AV-400.
- University of Oxford. (n.d.). A User Guide to Modern NMR Experiments.
- Mustansiriyah University. (n.d.). Experiment- 6.
- University of California, Irvine. (n.d.). Infrared Spectroscopy.
- University of Ottawa. (2007, December 21). How Can I Get a Quantitative ¹³C NMR Spectrum?.
- Iowa State University. (n.d.). NMR Sample Preparation.
- Royal Society of Chemistry. (2016, June 7). Preparing a sample for infrared spectroscopy [Video]. YouTube.
- University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS.
- Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods.
- The Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra.
- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial.
- PubChemLite. (n.d.). **4-methoxybenzonitrile** (C8H7NO).
- EPFL. (n.d.). ¹³C NMR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-Methoxybenzonitrile | C8H7NO | CID 70129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. youtube.com [youtube.com]
- 6. ehealth.kcl.ac.uk [ehealth.kcl.ac.uk]
- 7. Buy 4-Formyl-3-methoxybenzonitrile | 21962-45-8 [smolecule.com]
- 8. benchchem.com [benchchem.com]
- 9. sc.edu [sc.edu]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
- 13. chem.uiowa.edu [chem.uiowa.edu]
- 14. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative ¹³C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 15. epfl.ch [epfl.ch]
- 16. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. rsc.org [rsc.org]
- 18. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 19. Benzonitrile, 4-methoxy- [webbook.nist.gov]
- 20. assets.thermofisher.com [assets.thermofisher.com]
- 21. echemi.com [echemi.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectroscopic Data of 4-Methoxybenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7767037#spectroscopic-data-for-4-methoxybenzonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com